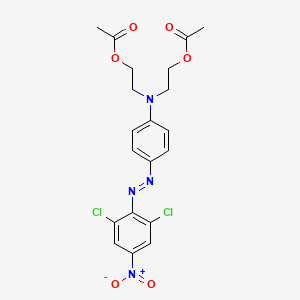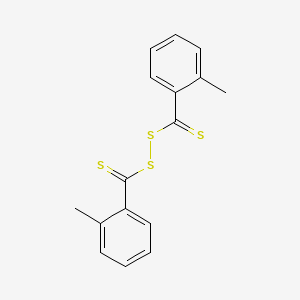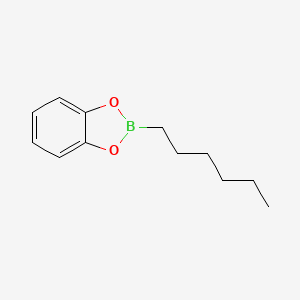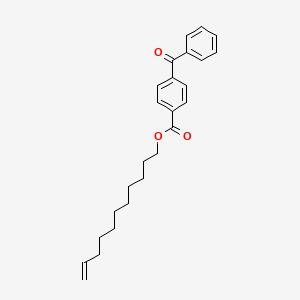
undec-10-enyl 4-benzoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undec-10-enyl 4-benzoylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an undec-10-enyl group attached to a 4-benzoylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-enyl 4-benzoylbenzoate typically involves the esterification of undec-10-enol with 4-benzoylbenzoic acid. One common method involves the reaction of undec-10-enol with 4-benzoylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Undec-10-enyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the undec-10-enyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the benzoylbenzoate moiety can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Undec-10-enyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of undec-10-enyl 4-benzoylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The undec-10-enyl group can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar in structure but lacks the benzoylbenzoate moiety.
4-Benzoylbenzoic acid esters: Similar in structure but with different alkyl groups.
Uniqueness
Undec-10-enyl 4-benzoylbenzoate is unique due to the presence of both the undec-10-enyl group and the 4-benzoylbenzoate moiety. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
55906-02-0 |
|---|---|
分子式 |
C25H30O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
undec-10-enyl 4-benzoylbenzoate |
InChI |
InChI=1S/C25H30O3/c1-2-3-4-5-6-7-8-9-13-20-28-25(27)23-18-16-22(17-19-23)24(26)21-14-11-10-12-15-21/h2,10-12,14-19H,1,3-9,13,20H2 |
InChIキー |
LRXDLMRQNQISDD-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


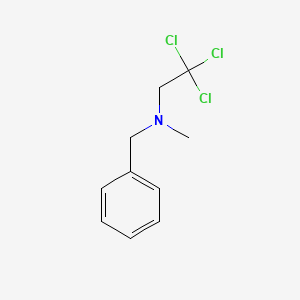

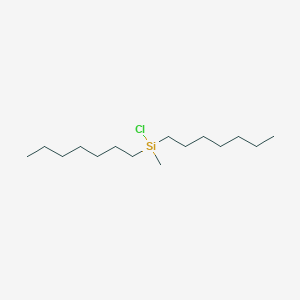
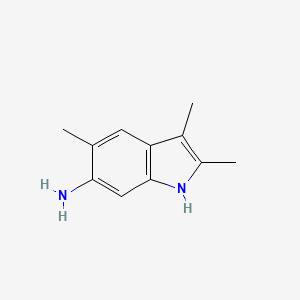



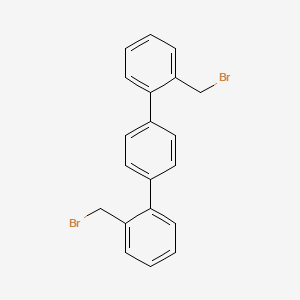

![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

